molecular formula C14H12FNO2 B6374222 5-(3-Acetylaminophenyl)-3-fluorophenol CAS No. 1261918-36-8

5-(3-Acetylaminophenyl)-3-fluorophenol

Cat. No.: B6374222
CAS No.: 1261918-36-8
M. Wt: 245.25 g/mol
InChI Key: IYMRGAJCKJMWLT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-(3-Acetylaminophenyl)-3-fluorophenol (CAS: 1261918-36-8) is a fluorinated aromatic compound with the molecular formula C₁₄H₁₁FNO₂ and a molecular weight of 244.25 g/mol. Its structure comprises a phenol ring substituted with a fluorine atom at position 3 and a 3-acetylaminophenyl group at position 3. The acetylaminophenyl moiety introduces hydrogen-bonding capability and moderate lipophilicity, while the fluorine atom enhances electronic effects, influencing reactivity and metabolic stability .

Applications This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in developing active pharmaceutical ingredients (APIs) requiring fluorophenol scaffolds. Its acetylaminophenyl group may enhance binding specificity in drug-receptor interactions, making it valuable for targeted therapies .

Properties

IUPAC Name

N-[3-(3-fluoro-5-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(15)8-14(18)7-11/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMRGAJCKJMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684356
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-36-8
Record name N-(3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylaminophenyl)-3-fluorophenol typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenol followed by fluorination. The acetylation can be achieved using acetic anhydride in the presence of a base such as pyridine. The fluorination step can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylaminophenyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of 3-aminophenyl-5-fluorophenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the acetylamino group can participate in various biochemical interactions. The fluorine atom enhances the compound’s stability and reactivity, allowing it to modulate specific pathways in biological systems.

Comparison with Similar Compounds

Substituent Position and Metabolic Stability

  • 3-Fluorophenol Derivatives: Glycosylation studies in Nicotiana tabacum cell cultures show that substituent position significantly affects metabolic conversion. For example: 3-Fluorophenol is glycosylated to β-glucoside (17%), whereas 2- and 4-fluorophenols exhibit higher conversion rates (60% and 32%, respectively) .

Electronic and Steric Effects

  • 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol (CAS: 1262003-55-3): Contains a difluoromethyl-thienyl group at position 4, increasing lipophilicity (logP ~3.2) compared to the acetylaminophenyl group in the target compound (logP ~2.5). Applications: Used in agrochemicals due to its resistance to oxidative degradation .
  • 3-(3-Chloro-5-fluorophenyl)-5-methylphenol (CAS: 1261986-81-5): Substituted with a chloro-fluorophenyl group, which increases electronegativity and steric bulk. This enhances binding to electron-deficient receptors in specialty chemicals .

Pharmacological Relevance

  • Compound 41 (4-(5-(3-(2,4-dichlorophenoxy)propyl)-1,3,4-oxadiazol-2-yl)-3-fluorophenol): A synthetic inhibitor of 1-deoxy-D-xylulose-5-phosphate synthase. The oxadiazole and dichlorophenoxy groups confer rigidity and halogen bonding, contrasting with the acetylaminophenyl group’s flexibility in the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Applications logP (Predicted)
5-(3-Acetylaminophenyl)-3-fluorophenol 1261918-36-8 C₁₄H₁₁FNO₂ 244.25 3-F, 5-(3-acetylaminophenyl) Pharmaceutical intermediates 2.5
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol 1262003-55-3 C₁₁H₇F₃OS 256.23 3-F, 4-(difluoromethyl thienyl) Agrochemicals 3.2
3-(3-Chloro-5-fluorophenyl)-5-methylphenol 1261986-81-5 C₁₃H₉ClF₂O 254.66 5-Me, 3-(3-Cl-5-F phenyl) Specialty chemicals 3.0
3-Fluorophenol 372-20-3 C₆H₅FO 112.10 3-F API synthesis, agrochemicals 1.8

Research Findings and Implications

  • Metabolic Pathways: The acetylaminophenyl group in this compound may reduce enzymatic glycosylation compared to simpler fluorophenols, as seen in N. tabacum studies . This property could prolong half-life in drug formulations.
  • Synthetic Utility: The compound’s acetylaminophenyl group enables modular derivatization, making it a versatile precursor for APIs targeting kinases or G-protein-coupled receptors .
  • Market Trends: Fluorophenols with polar substituents (e.g., acetyl amino) are increasingly favored in pharmaceuticals for improved solubility and target engagement, contrasting with non-polar derivatives used in agrochemicals .

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